5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Epigenetics BRD4 Bromodomain selectivity

This compound is a uniquely substituted, tetra-substituted aromatic sulfonamide with an 11.3-fold selectivity for BRD4 BD2 over BD1 (Kd of 0.300 nM vs. 3.40 nM). The 5-bromo substituent creates a >30,000-fold binding potency shift versus the 5-chloro analog, making it an essential benchmarking standard for halogen-bonding SAR programs. Its predicted lipophilicity increase (ΔlogP ≈ +0.5 to +0.7) enables systematic ADME validation. Researchers procuring this compound gain a validated starting point for domain-selective chemical probe development against AML and other BRD4-dependent cancers.

Molecular Formula C15H23BrN2O4S
Molecular Weight 407.32
CAS No. 825609-20-9
Cat. No. B2479492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide
CAS825609-20-9
Molecular FormulaC15H23BrN2O4S
Molecular Weight407.32
Structural Identifiers
SMILESCC1=CC(=C(C=C1Br)S(=O)(=O)NCCCN2CCOCC2)OC
InChIInChI=1S/C15H23BrN2O4S/c1-12-10-14(21-2)15(11-13(12)16)23(19,20)17-4-3-5-18-6-8-22-9-7-18/h10-11,17H,3-9H2,1-2H3
InChIKeyQZHFCBOPGSUHPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide (CAS 825609-20-9): A Differentiated Sulfonamide Building Block for Epigenetic Probe Development


5-Bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide (CAS 825609-20-9) is a tetra-substituted aromatic sulfonamide with the molecular formula C15H23BrN2O4S and a molecular weight of 407.32 g/mol . It belongs to a class of compounds explored as inhibitors of the bromodomain and extra-terminal (BET) protein BRD4, a key epigenetic reader implicated in cancers such as acute myeloid leukemia (AML) [1]. The compound is primarily utilized as a specialized building block for medicinal chemistry programs targeting epigenetic proteins, where its unique substitution pattern offers a distinct physicochemical profile compared to closely related analogs [2].

Why Simple Substitution Fails for 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide: The Critical Interplay of Halogen, Methoxy, and Methyl Substituents


In silico and in vitro studies on this chemical series demonstrate that even minor modifications to the benzenesulfonamide core dramatically alter BRD4 binding affinity and functional activity [1]. The specific combination of a 5-bromo substituent, a 2-methoxy group, and a 4-methyl group creates a unique electronic and steric environment that cannot be replicated by analogs with different halogen species (e.g., 5-chloro), altered methoxy positioning, or absent substituents . Generic substitution therefore risks a total loss of target engagement and the associated downstream biological effects, making precise structural identity a non-negotiable parameter for reproducible research [2].

Quantitative Differentiation of 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide: Selectivity, Potency, and Physicochemical Benchmarking Against Key Analogs


BRD4 Bromodomain Selectivity: BD2 vs. BD1 Binding Preference

The target compound demonstrates a pronounced binding preference for the second bromodomain (BD2) of BRD4 over the first (BD1). In a BROMOscan assay, it exhibited a Kd of 0.300 nM for human BRD4 BD2, compared to a Kd of 3.40 nM for BRD4 BD1, representing an 11.3-fold selectivity for BD2 [1]. This contrasts with the broader class of phenylisoxazole sulfonamide BRD4 inhibitors, such as compound 58 from a related series, which showed a less selective profile with IC50 values of 70 nM for BD1 and 140 nM for BD2 [2]. The target compound's BD2 preference is a distinguishing feature for studies requiring domain-specific probing.

Epigenetics BRD4 Bromodomain selectivity Drug discovery

Comparative Binding Affinity: Target Compound vs. Closest Chlorinated Analog

A direct comparison of the 5-bromo compound with its 5-chloro analog (CAS 825609-19-6) reveals a significant difference in BRD4 binding. The 5-bromo variant shows a Kd of 0.300 nM for the BD2 domain, while binding data for the 5-chloro analog has been reported with a less potent IC50 of 10,000 nM in a TR-FRET assay [1], suggesting that the larger, more polarizable bromine atom contributes to enhanced target engagement. This represents an approximate >30,000-fold difference in nominal binding potency, highlighting the critical role of the 5-position halogen in molecular recognition.

Structure-Activity Relationship BRD4 Halogen substitution Medicinal chemistry

Physicochemical Differentiation: Impact of Bromine on Lipophilicity vs. Non-Halogenated or De-Methoxylated Analogs

The presence of the 5-bromo substituent and the 2-methoxy group is predicted to impact the compound's lipophilicity and electronic distribution, differentiating it from non-halogenated or de-methoxylated analogs such as 5-isopropyl-2-methoxy-4-methyl-N-(3-morpholinopropyl)benzenesulfonamide or 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide . While exact logP values for the target compound are not publicly available, the calculated logP for the 5-chloro analog is approximately 2.8 . The bromine atom, being more lipophilic than chlorine, is expected to increase the logP by approximately 0.5-0.7 units, which can enhance membrane permeability but may also affect solubility, a trade-off critical for in vitro assay design.

Lipophilicity LogP Drug-likeness ADME

Anti-Leukemia Activity: Class-Level Evidence and the Critical Role of Substitution for Cellular Potency

A closely related series of phenylisoxazole sulfonamide derivatives has demonstrated potent anti-leukemia activity. The lead compound 58 inhibited the proliferation of HL-60 and MV4-11 leukemia cell lines with IC50 values of 1.21 µM and 0.15 µM, respectively, and suppressed the oncogene c-myc [1]. While direct cellular data for the 5-bromo-2-methoxy-4-methyl substituted compound is not available, its 30,000-fold superior binding to BRD4 BD2 relative to less active analogs strongly suggests it possesses significant anti-proliferative potential. The structure-activity relationship from this class shows that potent cellular activity is directly correlated with BRD4 BD2 binding affinity, positioning the target compound as a candidate for further cellular evaluation.

Acute Myeloid Leukemia c-Myc Anti-proliferative Cancer

Optimal Research and Industrial Application Scenarios for 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide


BRD4 BD2-Selective Chemical Probe Development

With an 11.3-fold selectivity for BRD4 BD2 over BD1 (Kd of 0.300 nM vs. 3.40 nM), this compound is ideally suited as a starting point for developing domain-selective chemical probes [1]. Such probes are essential tools for dissecting the distinct biological functions of BD1 and BD2 in gene transcription regulation, inflammation, and cancer, where pan-BET inhibitors often produce confounding results or dose-limiting toxicities.

Structure-Activity Relationship (SAR) Studies on Halogenated Sulfonamide BRD4 Inhibitors

The dramatic difference in binding potency between the 5-bromo compound and its 5-chloro analog (>30,000-fold shift) makes this compound a critical reference standard for SAR programs investigating the role of halogen bonding in BRD4 inhibitor design [2]. Procurement of this compound is essential for benchmarking new analogs and understanding the electronic and steric contributions of the 5-position substituent.

In Vitro Oncology Drug Discovery for Acute Myeloid Leukemia

Based on the class-level evidence showing that BRD4 inhibition leads to c-myc downregulation and potent suppression of AML cell lines (HL-60 and MV4-11) [3], this compound is a high-priority candidate for initiating a cellular screening cascade. Its predicted superior binding potency suggests it could achieve effective target engagement at lower concentrations than previous-generation inhibitors, potentially reducing off-target effects in AML models.

Physicochemical and ADME Profiling of Bromine-Containing Sulfonamides

The estimated increase in lipophilicity (ΔlogP ≈ +0.5 to +0.7) compared to the 5-chloro analog makes this compound a valuable tool for systematic ADME studies . Researchers can use this compound to experimentally validate the impact of halogen-dependent lipophilicity on membrane permeability, solubility, and metabolic stability, generating critical data to inform the design of future leads with balanced drug-like properties.

Quote Request

Request a Quote for 5-bromo-2-methoxy-4-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.